Vebufloxacin
描述
Vebufloxacin, also known as OPC-7251, is a potent antibacterial agent. It shows significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . It is particularly effective against Propionibacterium acnes .
Synthesis Analysis
The synthesis of Vebufloxacin involves several steps and various chemical reactions . The process includes the use of 1-Methylpiperazine and 8-bromo-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid . The synthesis methods are complex and require precise control over reaction conditions .Molecular Structure Analysis
The molecular formula of Vebufloxacin is C19H22FN3O3 . It has a molecular weight of 359.39 . The structure of Vebufloxacin includes a fluoroquinolone core, which is essential for its antibacterial activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Vebufloxacin are complex and involve multiple steps . The reactions include the formation of substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids .Physical And Chemical Properties Analysis
Vebufloxacin has a boiling point of 579.1±50.0 °C and a density of 1.41±0.1 g/cm3 . It is soluble in DMSO . The pKa value of Vebufloxacin is 5.55±0.40 .科学研究应用
1. 增强递送系统
- Al-Mahallawi等人(2017年)研究了环丙沙星(一种与Vebufloxacin相关的氟喹诺酮类抗生素)的包埋在纳米疏水性囊泡中。这些囊泡旨在改善经鼓膜递送,可能适用于急性中耳炎的耳部治疗。研究发现,优化的纳米疏水性配方具有良好的物理稳定性,并且相对于商业Ciprocin®滴剂,在鼓膜上表现出更好的药物渗透(Al-Mahallawi et al., 2017)。
2. 呼吸系统治疗中的生物制药特性
- Gontijo等人(2014年)评估了氟喹诺酮类药物,包括环丙沙星(类似于Vebufloxacin),通过雾化气雾送达到大鼠体内时的生物制药特性。研究强调上皮内液(ELF)药物浓度明显高于血浆药物浓度,表明氟喹诺酮类药物在治疗呼吸道感染中的潜力(Gontijo et al., 2014)。
3. 为增强效果而合成的前药
- Husain等人(2016年)专注于合成诺氟沙星和芬布芬的相互前药,旨在创造一种具有抗菌作用的有效抗炎药物。合成的前药表现出良好的抗菌活性和增强的抗炎效果,表明这是一种开发更有效的氟喹诺酮类药物的潜在方法(Husain, Ahmad, & Khan, 2016)。
4. 持续释放药物形式的开发
- Han等人(2014年)开发了一种含盐酸环丙沙星的新型双层复合膜,用于持续释放的伤口敷料。这项研究表明了开发类似的持续释放形式以增强Vebufloxacin在长期治疗应用中的功效的潜力(Han, Dong, Song, Yin, & Li, 2014)。
5. 抗菌剂的机制和功效
- Wolfson和Hooper(1988年)描述了诺氟沙星作为一种有效的抗菌剂,通过拮抗DNA酶酶,这对细菌DNA复制至关重要。这项研究对氟喹诺酮类药物的作用机制提供了见解,有助于理解Vebufloxacin在分子水平上可能如何发挥作用(Wolfson & Hooper, 1988)。
安全和危害
属性
IUPAC Name |
7-fluoro-12-methyl-8-(4-methylpiperazin-1-yl)-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-11-3-4-12-16-13(18(24)14(19(25)26)10-23(11)16)9-15(20)17(12)22-7-5-21(2)6-8-22/h9-11H,3-8H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATLJHBAMQKRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868532 | |
Record name | 9-Fluoro-5-methyl-8-(4-methylpiperazin-1-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vebufloxacin | |
CAS RN |
79644-90-9 | |
Record name | Vebufloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079644909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEBUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXI3MP1G46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。